molecular formula C5H9ClO3S B2627383 (2S,3S)-2-Methyloxolane-3-sulfonyl chloride CAS No. 2260932-40-7

(2S,3S)-2-Methyloxolane-3-sulfonyl chloride

Cat. No.: B2627383
CAS No.: 2260932-40-7
M. Wt: 184.63
InChI Key: QVLPVLSXOXONOK-WHFBIAKZSA-N
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Description

(2S,3S)-2-Methyloxolane-3-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an organic moiety. The this compound is particularly notable for its stereochemistry, which is specified by the (2S,3S) configuration, indicating the spatial arrangement of atoms around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Methyloxolane-3-sulfonyl chloride typically involves the reaction of (2S,3S)-2-methyloxolane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme can be represented as follows:

(2S,3S)2Methyloxolane+ClSO3H(2S,3S)2Methyloxolane3sulfonylchloride+HCl(2S,3S)-2-Methyloxolane + ClSO_3H \rightarrow this compound + HCl (2S,3S)−2−Methyloxolane+ClSO3​H→(2S,3S)−2−Methyloxolane−3−sulfonylchloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach for the synthesis of sulfonyl chlorides .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Methyloxolane-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S,3S)-2-Methyloxolane-3-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-Methyloxolane-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups through nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-Methyloxolane-3-sulfonamide: Similar structure but with an amide group instead of a chloride.

    (2S,3S)-2-Methyloxolane-3-sulfonate ester: Similar structure but with an ester group instead of a chloride.

    (2S,3S)-2-Methyloxolane-3-sulfonothioate: Similar structure but with a thioate group instead of a chloride.

Uniqueness

The uniqueness of (2S,3S)-2-Methyloxolane-3-sulfonyl chloride lies in its high reactivity due to the presence of the sulfonyl chloride group.

Properties

IUPAC Name

(2S,3S)-2-methyloxolane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c1-4-5(2-3-9-4)10(6,7)8/h4-5H,2-3H2,1H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLPVLSXOXONOK-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCO1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260932-40-7
Record name rac-(2R,3R)-2-methyloxolane-3-sulfonyl chloride
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